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Compound of Interest

Compound Name: RY764

Cat. No.: B1680353 Get Quote

Disclaimer: Initial searches for a compound designated "RY764" did not yield any publicly

available information. Therefore, this document serves as a detailed technical guide on the

well-documented, third-generation EGFR inhibitor, Osimertinib (AZD9291), to demonstrate the

requested content structure and format.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Osimertinib (AZD9291) is a potent, irreversible, third-generation epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was rationally designed to selectively

target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the

T790M resistance mutation, which is the primary mechanism of acquired resistance to first- and

second-generation EGFR TKIs.[2][3][4] A key feature of Osimertinib is its significant selectivity

for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile

with reduced WT-EGFR-mediated toxicities, such as skin rash and diarrhea.[5] This guide

provides an in-depth overview of the discovery, mechanism of action, synthesis, and key

preclinical and clinical data for Osimertinib.

Discovery and Rationale
The development of first-generation EGFR TKIs like gefitinib and erlotinib marked a significant

advancement in the treatment of non-small-cell lung cancer (NSCLC) harboring activating

EGFR mutations. However, patients inevitably develop resistance, most commonly through the
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acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[3] This

mutation increases the ATP affinity of the kinase, rendering first-generation inhibitors less

effective.

The discovery program for Osimertinib at AstraZeneca was initiated to address this critical

unmet need.[3] The objective was to design a third-generation, irreversible inhibitor that could

potently inhibit the T790M mutant form of EGFR while sparing the WT form.[3][4] The chemical

structure of Osimertinib features a pyrimidine core and a reactive acrylamide group, which

allows it to form a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.

[6][7] This irreversible binding provides sustained inhibition of the kinase.[6] The selectivity for

mutant EGFR is achieved by exploiting structural differences in the ATP-binding pocket

between mutant and WT EGFR.[3]

Mechanism of Action and Signaling Pathway
Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant

forms of EGFR.[6] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF,

triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and

differentiation, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) pathways.[2]

[6][7]

In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell

growth. Osimertinib covalently binds to the C797 residue within the EGFR kinase domain,

preventing ATP binding and subsequent receptor autophosphorylation.[2][6] This action

effectively blocks the aberrant downstream signaling, leading to the inhibition of tumor growth

and induction of apoptosis.[6][7]
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Figure 1. Osimertinib Mechanism of Action in the EGFR Signaling Pathway.
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Data Presentation
Preclinical Inhibitory Activity
Osimertinib demonstrates potent inhibition of clinically relevant EGFR mutations while

maintaining a significant margin of selectivity over WT-EGFR.

Table 1: In Vitro Inhibitory Concentration (IC50) of Osimertinib

EGFR Form / Cell
Line

Mutation Status IC50 (nM) Reference(s)

LoVo Cells Exon 19 Deletion 12.92 [8]

LoVo Cells L858R/T790M 11.44 [8]

LoVo Cells Wild-Type 493.8 [8]

PC-9ER Cells T790M 13 [9]

H1975 Cells L858R/T790M 5 [9]

Apparent IC50 L858R 12 [10]

| Apparent IC50 | L858R/T790M | 1 |[10] |

Clinical Efficacy
Clinical trials have consistently demonstrated the high efficacy of Osimertinib in patients with

EGFR T790M-positive NSCLC who have progressed on prior TKI therapy.

Table 2: Summary of Clinical Trial Efficacy Data for Osimertinib
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Trial Name
Patient
Population

Treatment
Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Reference(s
)

AURA
(Phase I/II)

T790M-
positive

Osimertinib 61% 9.6 months [11][12]

AURA2

(Phase II)

T790M-

positive
Osimertinib 70% 9.9 months [12]

AURA3

(Phase III)

T790M-

positive

Osimertinib

vs.

Chemotherap

y

71% vs. 31%

10.1 months

vs. 4.4

months

[12]

| FLAURA2 (Phase III) | EGFR-mutated (1st line) | Osimertinib + Chemo vs. Osimertinib | 83%

vs. 76% | 25.5 months vs. 16.7 months |[13] |

Experimental Protocols
General Synthesis Protocol
The synthesis of Osimertinib involves a multi-step process. An optimized protocol is

summarized below, based on published methods.[14][15][16]

Osimertinib Synthesis Workflow

1. Guanidination of
4-fluoro-2-methoxy-5-nitroaniline

2. Nucleophilic Substitution with
N,N,N'-trimethylethane-1,2-diamine

3. Cyclization with
Indole-derived enone

4. Nitro Group Reduction
to form Aniline

5. Amidation with
Acryloyl Chloride Osimertinib

Click to download full resolution via product page

Figure 2. High-level workflow for the chemical synthesis of Osimertinib.

Detailed Steps (Illustrative):
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Preparation of the Pyrimidine Core: A key intermediate is synthesized by reacting a

substituted aniline with a pyrimidine precursor. For instance, N1-(2-((2-(dimethylamino)ethyl)

(methyl)amino)-4-methoxy-5-nitrophenyl)-N1-methylpropane-1,3-diamine is reacted with 3-

(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one.

Nitro Reduction: The nitro group on the phenyl ring is reduced to an amine, typically using a

reducing agent like iron powder in the presence of an acid (e.g., ammonium chloride).[17]

Final Acylation: The resulting aniline is acylated by reacting it with acryloyl chloride in the

presence of a base (e.g., triethylamine or DIPEA) in a suitable solvent like dichloromethane

(DCM) at a controlled temperature (e.g., 0°C to room temperature) to yield the final product,

Osimertinib.[14][17]

Note: This is a generalized summary. Specific reagents, conditions, and purification steps can

be found in the cited literature.[14][15][16][17]

In Vitro EGFR Kinase Inhibition Assay Protocol
(Luminescence-Based)
This protocol is based on the principle of quantifying the amount of ADP produced during the

kinase reaction, which is inversely proportional to the kinase inhibition.
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Kinase Inhibition Assay Workflow

1. Prepare Reagents
- Recombinant EGFR (mutant/WT)

- Peptide Substrate & ATP
- Osimertinib Serial Dilutions

2. Kinase Reaction
Combine Enzyme, Substrate, ATP,

and Osimertinib in 96/384-well plate.
Incubate at 30°C for 60 min.

3. Stop Reaction & Deplete ATP
Add ADP-Glo™ Reagent.
Incubate at RT for 40 min.

4. ADP to ATP Conversion & Signal Generation
Add Kinase Detection Reagent.

Incubate at RT for 30 min.

5. Data Acquisition
Measure luminescence using a plate reader.

6. Analysis
Calculate % Inhibition and determine IC50 value.

Click to download full resolution via product page

Figure 3. Workflow for a typical in vitro luminescence-based kinase assay.

Materials:

Recombinant human EGFR protein (WT and mutant forms).
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Kinase substrate (e.g., Poly-Glu-Tyr).

ATP.

Kinase Assay Buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/mL BSA).[18]

Osimertinib stock solution in DMSO.

Luminescence-based detection kit (e.g., ADP-Glo™).[18][19]

White, opaque microplates (96- or 384-well).

Luminometer.

Procedure:

Reagent Preparation: Prepare serial dilutions of Osimertinib in kinase assay buffer from the

DMSO stock. Prepare a master mix containing the peptide substrate and ATP.

Reaction Setup: In a microplate, add the diluted Osimertinib or control (DMSO). Add the

EGFR enzyme.

Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time

(e.g., 60 minutes).[19]

Signal Detection:

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.[18][19]

Add the Kinase Detection Reagent to convert the ADP produced into ATP, which

generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room

temperature.[18][19]

Measurement: Read the luminescence using a plate reader.
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Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to the

control and fit the data to a dose-response curve to determine the IC50 value.[8]

Conclusion
Osimertinib represents a landmark achievement in structure-guided drug design, providing a

highly effective and selective therapeutic option for NSCLC patients with EGFR T790M

resistance mutations. Its discovery was driven by a clear understanding of the molecular basis

of drug resistance. The chemical synthesis has been optimized for efficiency, and its

mechanism of action is well-characterized. The robust preclinical and clinical data underscore

its importance in the landscape of targeted cancer therapy. This guide provides a core technical

summary intended to support further research and development in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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